1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide
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Description
The compound “1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide” is a complex organic molecule. It contains several functional groups, including a pyrazole ring, a triazole ring, and a sulfonamide group . The trifluoromethyl group is a functional group that has the formula -CF3 .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple ring structures and functional groups. The trifluoromethyl group is a significant component, often described as having an electronegativity intermediate between fluorine and chlorine .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of reactive functional groups. For instance, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds .Scientific Research Applications
Herbicidal Activity
Compounds similar to 1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide have been prepared and found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This includes sulfonamide compounds which were synthesized by the condensation of certain triazolo[1,5-a]pyridine compounds with an aryl amine, demonstrating significant potential in agricultural applications (Moran, 2003).
Antimicrobial and Insecticidal Agents
Another research avenue involves the synthesis of biologically active heterocyclic compounds, including those with pyrazole, thiazole, and triazolo[1,5-a]pyrimidine moieties, which have shown potential as insecticidal and antimicrobial agents. These compounds were tested against various pests and pathogens, indicating their utility in addressing agricultural pest control and disease prevention challenges (Soliman et al., 2020).
Antifungal and Antibacterial Agents
Substituted sulfonamides and sulfinyl compounds have been synthesized and evaluated for their antimicrobial activities, including antifungal and antibacterial effects. The development of these compounds is crucial for pharmaceutical applications, offering new avenues for treating infections (Abdel-Motaal & Raslan, 2014).
Synthesis of Bioactive Sulfonamide Hybrids
The combination of sulfonamides with other biologically active molecules to form hybrid compounds has been explored extensively. These sulfonamide hybrids show promise in a variety of therapeutic applications, such as antimicrobial, anti-inflammatory, and anticancer agents. This research underscores the versatility and potential of sulfonamide compounds in medicinal chemistry (Massah et al., 2022).
Properties
IUPAC Name |
1,3,5-trimethyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6O2S/c1-8-12(9(2)22(3)21-8)26(24,25)18-7-11-19-20-13-10(14(15,16)17)5-4-6-23(11)13/h4-6,18H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEVCMDPNMDJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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